molecular formula C13H11ClN4O3 B3371173 N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide CAS No. 63712-37-8

N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide

Cat. No.: B3371173
CAS No.: 63712-37-8
M. Wt: 306.7 g/mol
InChI Key: AFAURWRTICNQIL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of hydrazinecarboxamides (also known as semicarbazides), which are increasingly recognized as a versatile and privileged scaffold in the development of potential new therapeutic agents . These derivatives have demonstrated potent activity against a broad spectrum of mycobacteria, bacterial, and fungal pathogens, highlighting their potential to address critical human health challenges, including the growing threat of antimicrobial resistance (AMR) . The hydrazinecarboxamide moiety is pivotal for its biological activity, as it facilitates key interactions with biological targets . Furthermore, structurally related nitro-substituted hydrazinecarboxamide analogues have shown remarkable anticancer effects in research models, for instance exhibiting significant activity against malignant glioma (U87) cell lines, suggesting potential for oncological investigation . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key enzymes such as topoisomerase II, which is critical for DNA replication and cell proliferation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-nitroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3/c14-9-2-1-3-11(8-9)15-13(19)17-16-10-4-6-12(7-5-10)18(20)21/h1-8,16H,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAURWRTICNQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392206
Record name N-(3-Chlorophenyl)-2-(4-nitrophenyl)hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63712-37-8
Record name N-(3-Chlorophenyl)-2-(4-nitrophenyl)hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPHENYL)-1-(4-NITROPHENYL)SEMICARBAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-(3-chlorophenyl)-2-(4-aminophenyl)hydrazinecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Hydrazinecarboxamide derivatives, including N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide, have shown potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways involved in cell growth and survival .

1.2 Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of hydrazine derivatives. For instance, N-substituted hydrazine-1-carbothioamides have demonstrated efficacy against a range of bacterial and fungal pathogens . The presence of nitro and chloro substituents in the structure of this compound may enhance its antimicrobial potency by increasing lipophilicity and facilitating membrane penetration.

1.3 Urease Inhibition

Urease inhibitors are critical in treating conditions like urinary tract infections and kidney stones. Compounds similar to this compound have been studied for their ability to inhibit urease activity, thereby reducing ammonia production and associated toxicity in the body .

Agricultural Applications

2.1 Insecticidal Activity

The compound has been investigated for its potential as an insecticide. Patents indicate that hydrazinecarboxamide derivatives exhibit insecticidal properties, making them candidates for agricultural pest control . The mechanism involves interference with insect growth and development, which can lead to effective pest management strategies.

Synthesis and Structure-Activity Relationship (SAR)

3.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. The detailed synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction times .

3.2 Structure-Activity Relationship Insights

Research into the structure-activity relationship (SAR) of hydrazine derivatives has revealed that modifications in substituents significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy .

Case Studies

Study Application Findings
Basu et al. (2022)AnticancerReported marked anticancer activity in vitro against various cancer cell lines .
Pitucha et al. (2021)AntimicrobialIdentified potent antibacterial effects against Gram-positive bacteria .
Patent EP0462456B1InsecticideDemonstrated effectiveness as an insecticide against common agricultural pests .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro and chloro groups may also contribute to its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituent Modifications Key Structural Features
Target Compound 3-Chlorophenyl, 4-nitrophenyl Hydrazinecarboxamide backbone
(2E)-N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide 2-Nitrobenzylidene (ortho-nitro), thioamide group Thioamide instead of carboxamide; nitro in ortho position
2-[(5-Methyl-3,4-diphenyl-1H-pyrrol-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide Pyrrole-carbonyl group Bulky pyrrole substituent; retained 4-nitrophenyl
N-(4-Chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide Piperidinylidene-acetyl group Cyclic amine enhances solubility
  • Functional Group Replacements : Thioamide derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability, whereas carboxamides (e.g., ) prioritize planarity for DNA intercalation .

Biological Activity

N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This compound features a hydrazinecarboxamide core, with both a 3-chlorophenyl group and a 4-nitrophenyl group attached, which contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives of hydrazinecarboxamides have been evaluated for their effectiveness against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)

Case Study: Anticancer Evaluation

A study assessed the anticancer activity of this compound against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that the compound demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
HepG210.0Reactive oxygen species generation

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity. The nitro group is particularly significant, enhancing both antimicrobial and anticancer activities.

  • SAR Insights :
    • The introduction of electron-withdrawing groups, such as nitro and chloro, increases potency.
    • Modifications to the hydrazine moiety can lead to variations in biological efficacy.

The mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that interact with cellular targets:

  • Target Interactions : The hydrazine moiety can form adducts with cellular components, leading to disruption of normal cellular functions.
  • Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylhydrazines and chlorophenyl isocyanates. Key steps include:

  • Stoichiometric Ratios : Use a 1:1.2 molar ratio of hydrazine to isocyanate to minimize unreacted starting materials .
  • Purification : Recrystallization from ethanol yields pure product (79% reported for analogous compounds) .
  • Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 3:7) and optimize inert conditions (N₂ atmosphere) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.3 ppm; hydrazinecarboxamide NH protons resonate as broad singlets at δ 10.2–10.8 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro group stretches (asymmetric: ~1520 cm⁻¹, symmetric: ~1350 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation :
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C, 24h).
  • Thermal stress (80°C, solid state, 48h).
  • Photolysis (ICH Q1B guidelines: 1.2 million lux hours) .
  • Analysis : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to monitor degradation. Identify products via HRMS and 2D NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect tautomerization or conformational changes.
  • DFT Simulations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for DMSO) to align theoretical and experimental shifts .
  • 2D NMR Validation : Assign ambiguous peaks via HSQC (¹H-¹³C correlation) and HMBC (long-range coupling) .

Q. What in silico strategies are recommended to predict the biological targets of this compound, particularly in voltage-gated sodium channel modulation?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against sodium channel homology models (e.g., Nav1.5, PDB 6UZ3). Prioritize binding to the fenestration region, a known site for blockers like metaflumizone .
  • Validation : Pair docking scores with electrophysiology assays (patch-clamp) to measure IC₅₀ values for sodium current inhibition .

Q. What crystallographic approaches are suitable for determining the three-dimensional structure of this compound, and how do intermolecular interactions influence packing?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from DMF/water (9:1).
  • Data Collection : Use Mo Kα radiation (λ=0.71073 Å) at 100K. Solve structures with SHELXT and refine with SHELXL .
  • Packing Analysis : Identify hydrogen bonds (N–H⋯O, ~2.8 Å) and π-π stacking (3.4–3.6 Å) to explain stability, as seen in analogous chlorophenyl acetamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity Verification : Recheck elemental analysis and HPLC purity (>98%).
  • Polymorphism Screening : Perform DSC to detect crystalline vs. amorphous forms.
  • Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

Application-Oriented Questions

Q. What pharmacological models are appropriate for testing this compound’s analgesic or antifungal potential?

  • Methodological Answer :

  • Analgesic Activity : Use the acetic acid-induced writhing test (rodent models) with dose ranges of 10–100 mg/kg, referencing benzotriazole derivatives with 3-chlorophenyl groups .
  • Antifungal Assays : Conduct microdilution assays (CLSI M38) against Candida spp., with fluconazole as a positive control .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 2
N-(3-chlorophenyl)-2-(4-nitrophenyl)hydrazinecarboxamide

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